Pan-RAS-IN-2

RAS(ON) inhibition Molecular glue Ternary complex

Researchers studying RAS-driven cancers face a critical gap: mutation-specific inhibitors (e.g., G12C) fail in non-G12C models, while first-generation pan-RAS agents lack potency (micromolar IC50) or oral bioavailability. Pan-RAS-IN-2 (compound 6A) is a selective solution: - **Pan-RAS(ON) targeting**: Induces CYPA ternary complex, blocks RAF binding regardless of mutation status. - **0.3 nM IC50** in AsPC-1 cells (36x more potent than MRTX1133). - **Orally bioavailable**: Validated in mouse xenograft models for in vivo efficacy studies. - Reliable supply for high-sensitivity pERK assays and longitudinal oncology research.

Molecular Formula C46H60N8O5S
Molecular Weight 837.1 g/mol
Cat. No. B15602915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePan-RAS-IN-2
Molecular FormulaC46H60N8O5S
Molecular Weight837.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H60N8O5S/c1-9-53-37-11-10-28-18-32(37)34(42(53)33-19-31(22-47-40(33)27(4)58-8)52-14-12-51(7)13-15-52)21-46(5,6)24-59-45(57)41-29-16-30(17-29)54(50-41)44(56)35(20-38-48-36(28)23-60-38)49-43(55)39-25(2)26(39)3/h10-11,18-19,22-23,25-27,29-30,35,39,41,50H,9,12-17,20-21,24H2,1-8H3,(H,49,55)/t25-,26+,27-,29?,30?,35-,39?,41-/m0/s1
InChIKeyDPKDQKDHUDKBNH-RUUSDHCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pan-RAS-IN-2: Potent Pan-RAS Molecular Glue


Pan-RAS-IN-2 (compound 6A, CAS 3034673-92-9) is an orally bioavailable molecular glue that targets the RAS oncoprotein by inducing ternary complex formation with cyclophilin A (CYPA) and the active, GTP-bound 'ON' state of RAS . This mechanism potently blocks downstream RAF binding and pERK signaling, with an IC50 of 0.3 nM in AsPC-1 cells . The compound demonstrates strong antiproliferative activity across a broad panel of RAS-mutant cancer cell lines, making it a valuable tool for investigating pan-RAS inhibition strategies in oncology research [1].

Pan-RAS-IN-2: Key Advantages Over Other Inhibitors


RAS inhibitors are not functionally interchangeable. Mutation-specific agents like sotorasib or adagrasib target only KRAS G12C, while Pan-RAS-IN-2 engages the RAS(ON) state regardless of mutational status, offering a fundamentally different activity profile [1]. First-generation pan-KRAS inhibitors such as BI-2852 exhibit IC50 values in the micromolar range and lack oral bioavailability, precluding their use in many in vivo experimental designs [2]. Substituting Pan-RAS-IN-2 with these alternatives would yield divergent experimental outcomes, particularly in models harboring non-G12C mutations or requiring oral dosing. The quantitative evidence below establishes the specific differentiation parameters that guide proper compound selection.

Pan-RAS-IN-2: Quantitative Differentiation Evidence


RAS(ON) Targeting: Molecular Glue vs. Covalent Inhibitors

Pan-RAS-IN-2 acts as a molecular glue that induces ternary complex formation between CYPA and the active GTP-bound RAS(ON) state, a mechanism distinct from covalent GDP-state binders like sotorasib and adagrasib . While sotorasib and adagrasib selectively lock KRAS G12C in the inactive GDP-bound conformation, Pan-RAS-IN-2 targets the active signaling-competent RAS state, enabling inhibition of multiple RAS mutants and wild-type RAS that cannot be achieved with G12C-specific covalent inhibitors [1].

RAS(ON) inhibition Molecular glue Ternary complex Cyclophilin A

pERK Inhibition Potency in AsPC-1 Cells

In AsPC-1 pancreatic cancer cells (KRAS G12D mutant), Pan-RAS-IN-2 inhibits pERK with an IC50 of 0.3 nM . This represents an approximately 36-fold greater potency than MRTX1133, a selective KRAS G12D inhibitor, which exhibits an IC50 of 10.8 nM in the same cell line under comparable pERK assay conditions [1].

pERK inhibition AsPC-1 IC50 Cellular potency

Oral Bioavailability Compared to BI-2852

Pan-RAS-IN-2 is reported as orally active and demonstrates robust antitumor efficacy in mouse xenograft models of RAS-driven cancers upon oral administration . In contrast, BI-2852, a first-generation pan-KRAS inhibitor that binds the switch I/II pocket, exhibits poor oral bioavailability and limited in vivo utility, with cellular IC50 values in the low micromolar range (e.g., pERK IC50 = 5.8 μM in NCI-H358 cells) that preclude meaningful in vivo translation .

Oral bioavailability In vivo Mouse xenograft Tumor growth inhibition

Mutation Coverage vs. Selective Inhibitors

Pan-RAS-IN-2 demonstrates significant antiproliferative activity across a broad spectrum of RAS-mutant cancer cell lines, including those harboring KRAS G12D, G12V, and G12C mutations . This pan-RAS activity profile contrasts with mutation-selective inhibitors: sotorasib and adagrasib are restricted to KRAS G12C models, while MRTX1133 is restricted to KRAS G12D models [1]. The pan-RAS coverage of Pan-RAS-IN-2 enables a single compound to be used across diverse RAS-driven disease models without requiring multiple mutation-matched inhibitors.

Pan-RAS inhibition Mutation coverage KRAS G12D KRAS G12V KRAS G12C

Pan-RAS-IN-2 Research Applications


Pan-RAS Mechanism Studies Across Mutant Cell Lines

Researchers investigating RAS signaling across multiple KRAS mutation backgrounds (e.g., G12D, G12V, G12C) benefit from Pan-RAS-IN-2's broad mutation coverage . The compound's ability to target RAS(ON) regardless of mutation status enables direct comparative studies of RAS pathway inhibition without the confounding variable of using different mutation-specific inhibitors. This is supported by the evidence that Pan-RAS-IN-2 demonstrates antiproliferative activity across a broad spectrum of RAS-mutant cell lines .

Cellular pERK Inhibition Assays in Pancreatic Cancer Models

The sub-nanomolar potency of Pan-RAS-IN-2 (IC50 = 0.3 nM in AsPC-1 cells) makes it particularly suitable for high-sensitivity pERK inhibition assays in pancreatic cancer models . This potency advantage of ~36-fold over MRTX1133 in the same cell line enables robust target engagement readouts at lower compound concentrations, minimizing cytotoxicity and off-target effects that could confound assay interpretation .

In Vivo Oral Xenograft Studies of RAS-Driven Tumors

For in vivo efficacy studies requiring oral administration, Pan-RAS-IN-2 provides a viable option where first-generation pan-KRAS inhibitors like BI-2852 fail due to poor bioavailability . The reported oral activity and tumor growth inhibition in mouse xenograft models support its use in longitudinal in vivo experiments investigating RAS-driven colorectal and pancreatic cancers . This enables physiologically relevant dosing regimens that mimic clinical oral administration.

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